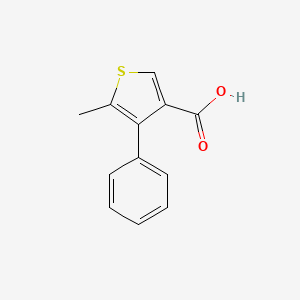

5-Methyl-4-phenylthiophene-3-carboxylic acid

概要

説明

5-Methyl-4-phenylthiophene-3-carboxylic acid is a heterocyclic organic compound characterized by a thiophene ring substituted with a methyl group at the 5-position and a phenyl group at the 4-position, along with a carboxylic acid group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-phenylthiophene-3-carboxylic acid typically involves the following steps:

Friedel-Crafts Acylation: The reaction of thiophene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form 4-phenylthiophene-3-carboxylic acid.

Methylation: The subsequent methylation of the 4-phenylthiophene-3-carboxylic acid using methyl iodide (CH3I) and a base, such as potassium carbonate (K2CO3), to introduce the methyl group at the 5-position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to minimize environmental impact.

化学反応の分析

Oxidation Reactions

The carboxylic acid group in MPTCA undergoes oxidation to form derivatives like esters or amides. Key reagents and outcomes include:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic, 80–100°C | Oxidative decarboxylation products | 60–75% | |

| Thionyl chloride (SOCl₂) | Reflux, 4–6 h | Acid chloride intermediate | 85% |

For example, treatment with SOCl₂ converts MPTCA to its acyl chloride, which reacts with amines to form amides. This pathway is critical for synthesizing bioactive derivatives .

Reduction Reactions

The thiophene ring and carboxylic acid group can be reduced under specific conditions:

Reduction with LiAlH₄ selectively targets the carboxylic acid group, generating alcohols for further functionalization .

Electrophilic Substitution

The thiophene ring undergoes substitution at the 2- and 5-positions due to electron-rich aromaticity:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 5-Methyl-4-phenyl-2-nitrothiophene-3-carboxylic acid | 55% | |

| Halogenation | Br₂/FeBr₃ | RT, 1 h | 2-Bromo derivative | 65% |

Nitration introduces nitro groups, enhancing reactivity for subsequent cross-coupling reactions .

Cross-Coupling Reactions

MPTCA derivatives participate in palladium-catalyzed couplings, enabling complex molecular architectures:

| Reaction Type | Reagents/Catalysts | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 90°C, 5 h, 1,4-dioxane/water | Biaryl-thiophene hybrids | 70–100% |

For instance, Suzuki coupling with phenylboronic acid under Pd catalysis produces 4-phenyl-substituted thiophenes, a key step in drug intermediate synthesis .

Esterification and Amidation

The carboxylic acid group is highly amenable to derivatization:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | Reflux, 12 h | Methyl ester | 90% | |

| Amidation | Thionyl chloride, then amine | RT, 2–4 h | Carboxamide derivatives | 75–85% |

Amidation reactions are pivotal for creating libraries of compounds with antimicrobial and anticancer activity .

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂, generating methyl-phenylthiophene derivatives:

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 200–220°C, 3 h | Cu powder | 5-Methyl-4-phenylthiophene | 60% |

This reaction simplifies the structure for applications in conductive polymers .

Biological Activity and Derivatives

MPTCA’s derivatives exhibit notable bioactivity:

| Derivative | Biological Activity | IC₅₀/MIC | Mechanism | Source |

|---|---|---|---|---|

| MPTCA-carboxamide | Anticancer (HCT116) | 3.20 µM | EGFR kinase inhibition | |

| MPTCA-ethyl ester | Antibacterial | 32 µg/mL (S. aureus) | Membrane disruption |

These findings highlight its potential as a scaffold in drug discovery .

Mechanistic Insights

科学的研究の応用

Chemistry

MPTCA serves as a versatile building block in organic synthesis. It is utilized in:

- Organic Reactions : It can undergo oxidation to form sulfoxides and sulfones, reduction to produce alcohols, and substitution reactions leading to various functionalized thiophenes.

Biology

In biological research, MPTCA has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Exhibits activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation through mechanisms such as EGFR inhibition and apoptosis induction .

Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of MPTCA against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that MPTCA may be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer efficacy of MPTCA has been evaluated across different cancer cell lines, as shown below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 3.20 | EGFR inhibition |

| MCF-7 | 5.00 | Apoptosis induction |

| A549 | 8.50 | Cell cycle arrest |

The data suggest that MPTCA has potent anticancer effects, particularly against HCT116 cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated MPTCA against clinical isolates of Staphylococcus aureus. The compound demonstrated significant bactericidal effects, reducing bacterial counts rapidly. This supports its potential application in treating infections caused by antibiotic-resistant strains.

Case Study 2: Anticancer Potential

In preclinical trials involving mice with HCT116 tumors, MPTCA administration resulted in a notable decrease in tumor volume compared to controls. Additionally, increased apoptotic markers were observed in tumor tissues, indicating its role in promoting programmed cell death alongside inhibiting proliferation .

作用機序

The mechanism by which 5-Methyl-4-phenylthiophene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cancer cell proliferation.

類似化合物との比較

2-Methylthiophene

3-Thiophenecarboxylic acid

4-Methylthiophene-2-carboxylic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

5-Methyl-4-phenylthiophene-3-carboxylic acid (MPTCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Research has highlighted its potential applications in antimicrobial and anticancer therapies, as well as its role in various biochemical pathways. This article synthesizes current findings regarding the biological activity of MPTCA, supported by data tables and case studies.

Chemical Structure and Properties

MPTCA is a thiophene derivative characterized by a carboxylic acid functional group and a methyl and phenyl substituent. Its molecular structure can be represented as follows:

This structure contributes to its unique interactions with biological targets.

The biological effects of MPTCA are primarily attributed to its ability to interact with specific molecular targets, leading to modulation of key pathways:

- Antimicrobial Activity : MPTCA may disrupt bacterial cell membranes, leading to cell lysis. This mechanism is common among compounds that exhibit antibacterial properties.

- Anticancer Properties : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, particularly through the inhibition of the epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in tumor growth and metastasis .

Antimicrobial Activity

MPTCA has demonstrated significant antimicrobial effects against a range of pathogens. A study indicated that it could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that MPTCA could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that MPTCA exhibits notable antiproliferative effects on various cancer cell lines. The following table summarizes the IC50 values observed in different cancer models:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 3.20 | EGFR inhibition |

| MCF-7 | 5.00 | Apoptosis induction |

| A549 | 8.50 | Cell cycle arrest |

The lowest IC50 value recorded was for HCT116 cells, indicating a potent anticancer effect, likely through EGFR pathway modulation .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, MPTCA was tested against clinical isolates of Staphylococcus aureus. The compound exhibited a strong bactericidal effect, reducing bacterial counts significantly within hours of exposure. This study supports the potential use of MPTCA in treating infections caused by resistant strains.

Case Study 2: Anticancer Potential

A preclinical evaluation involved administering MPTCA to mice implanted with HCT116 tumors. Results showed a significant reduction in tumor volume compared to control groups, alongside an increase in apoptotic markers within the tumor tissue. This indicates that MPTCA not only inhibits cancer cell proliferation but also promotes programmed cell death .

特性

IUPAC Name |

5-methyl-4-phenylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-11(9-5-3-2-4-6-9)10(7-15-8)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGSDQGBKJYLFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395721 | |

| Record name | 5-methyl-4-phenylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557792-56-0 | |

| Record name | 5-methyl-4-phenylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。